5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazole ring, and a pyrimidine ring . The presence of a trifluoromethyl group could potentially bestow the compound with distinctive physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The thiophen-2-yl group, the trifluoromethyl group, and the tetrahydropyrazolo[1,5-a]pyrimidine core would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Antagonistic Properties and Structural Analysis
Compounds containing 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine structure have been explored primarily for their antagonistic properties against serotonin 5-HT6 receptors. Studies have synthesized various derivatives of this compound, observing that specific substitutions at the 7th position and modifications of the methyl group at the 5th position influence the antagonist activity significantly. The most active compounds were found to be those with picomolar activity levels, demonstrating the precise structure-activity relationship that governs their effectiveness as antagonists. These findings support the adequacy of pharmacophore models used in these studies, indicating their potential utility in identifying highly effective 5-HT6 antagonists (Ivachtchenko et al., 2013).
Tuberculostatic Activity
Derivatives of this compound have been synthesized and assessed for their tuberculostatic activity. The structural analogs of these compounds have shown promising activity against tuberculosis, with an analysis of structure-activity relations providing insights into their potential as antituberculous agents (Titova et al., 2019).
Anti-inflammatory and Antimicrobial Properties
Research has also delved into the anti-inflammatory and antimicrobial properties of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, where compounds synthesized showed significant activity in these domains. Docking experiments to study the ability of these compounds to bind into the active site of COX-2 enzyme were conducted, revealing insights into the mechanism of their anti-inflammatory action. Furthermore, preliminary results indicated promising antimicrobial activity against specific bacteria and pathogenic fungi (Aggarwal et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c12-11(13,14)9-6-7(8-2-1-5-18-8)16-10-3-4-15-17(9)10/h1-5,7,9,16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMVYNZUQPQUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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